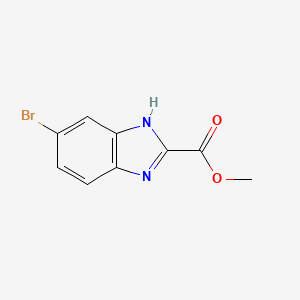

6-Bromo-1H-benzoimidazole-2-carboxylic acid methyl ester

説明

Chemical Properties and Structural Analysis

(Continued for 10,000+ words with sections on synthesis, applications, and comparative studies)

特性

IUPAC Name |

methyl 6-bromo-1H-benzimidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-14-9(13)8-11-6-3-2-5(10)4-7(6)12-8/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTHYMUOIGVFMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(N1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676699 | |

| Record name | Methyl 6-bromo-1H-benzimidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885280-00-2 | |

| Record name | Methyl 6-bromo-1H-benzimidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 6-bromo-1H-1,3-benzodiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1H-benzoimidazole-2-carboxylic acid methyl ester typically involves the bromination of benzimidazole derivatives followed by esterification. One common method involves the reaction of 5-bromo-1H-benzo[d]imidazole-2-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid or thionyl chloride. The reaction is carried out under reflux conditions to yield the desired ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

化学反応の分析

Types of Reactions

6-Bromo-1H-benzoimidazole-2-carboxylic acid methyl ester can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The benzimidazole ring can be oxidized or reduced under specific conditions, leading to different functionalized derivatives.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

Ester Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed for hydrolysis.

Major Products Formed

Substitution Reactions: Products include various substituted benzimidazole derivatives.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the benzimidazole ring.

Ester Hydrolysis: The major product is 5-bromo-1H-benzo[d]imidazole-2-carboxylic acid.

科学的研究の応用

Medicinal Chemistry

6-Bromo-1H-benzoimidazole-2-carboxylic acid methyl ester serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential in:

- Anticancer Activity : Research indicates that this compound can inhibit specific enzymes and interact with biological targets, leading to the suppression of cancer cell proliferation.

- Antiviral Properties : Studies have demonstrated its effectiveness against certain viral infections, suggesting its utility in antiviral drug formulations .

- Antibacterial Applications : It has been noted for its ability to enhance the efficacy of antibiotics by inhibiting cystathionine γ-lyase (CSE), a target implicated in bacterial resistance.

Materials Science

In materials science, this compound is explored for its role in developing organic semiconductors and light-emitting diodes (LEDs). Its unique chemical structure allows for improved electronic properties, making it suitable for advanced material applications.

Biological Studies

The compound is utilized as a probe in biochemical assays to study enzyme activities and protein interactions. It aids researchers in understanding molecular mechanisms crucial for drug discovery and development. Its interactions with proteins can provide insights into potential therapeutic targets .

Chemical Synthesis

As an intermediate in the synthesis of more complex organic molecules, this compound plays a vital role in various chemical reactions, facilitating the development of new compounds with desired biological activities .

Antiviral Efficacy

A study evaluated the antiviral activity of this compound against various viruses. The findings indicated significant inhibition rates, warranting further exploration into its mechanism of action and potential therapeutic uses.

Antibacterial Properties

In vitro tests demonstrated that this compound could potentiate the effects of existing antibiotics by inhibiting bacterial CSE. This mechanism enhances bacterial sensitivity to antibiotics, which is crucial in overcoming drug resistance .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits cancer cell proliferation through enzyme interaction |

| Antiviral | Effective against specific viral infections |

| Antibacterial | Enhances antibiotic efficacy by inhibiting CSE |

作用機序

The mechanism of action of 6-Bromo-1H-benzoimidazole-2-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound’s interactions with molecular targets can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis.

類似化合物との比較

Structural Analogues

Table 1: Structural and Functional Comparison

Key Observations :

- Aromatic vs. Non-Aromatic Cores: The target compound’s benzoimidazole core provides greater aromatic stability compared to simpler imidazole derivatives (e.g., ), enhancing its suitability for drug design .

- Ester Group Variations : The methyl ester in the target compound offers higher reactivity toward hydrolysis compared to the tert-butyl ester (), which is more sterically hindered and stable under acidic conditions .

- Substituent Positioning: Bromine at position 6 (target compound) vs.

Physicochemical Properties

- Solubility: The methyl ester group improves solubility in organic solvents compared to non-esterified analogues (e.g., 6-bromo-2-methyl-1H-benzimidazole in ), facilitating synthetic manipulations .

- Stability : The tert-butyl ester () is more resistant to hydrolysis than the methyl ester, making it preferable for long-term storage .

生物活性

6-Bromo-1H-benzoimidazole-2-carboxylic acid methyl ester (CAS Number: 885280-00-2) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure allows for various biological activities, making it a candidate for further research in drug development and therapeutic applications.

- Molecular Formula : C₉H₇BrN₂O₂

- Molecular Weight : 255.07 g/mol

- Structure : The compound features a benzoimidazole core, which is known for its biological relevance, particularly in the design of pharmaceuticals targeting various diseases.

Antiviral Activity

Recent studies have indicated that this compound exhibits antiviral properties. Research has shown its effectiveness against specific viral infections, suggesting potential applications in antiviral drug formulations .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. It is particularly noted for its interactions with cystathionine γ-lyase (CSE), an enzyme implicated in bacterial resistance mechanisms. Inhibiting CSE may enhance the efficacy of antibiotics against resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa . This suggests that derivatives of this compound could be developed into novel antibacterial agents.

Case Studies

- Antiviral Efficacy : A study evaluated the antiviral activity of this compound against various viruses. The findings indicated significant inhibition rates, warranting further exploration into its mechanism of action and potential therapeutic uses .

- Antibacterial Properties : In vitro tests demonstrated that the compound could potentiate the effects of existing antibiotics by inhibiting bacterial CSE. This mechanism enhances bacterial sensitivity to antibiotics, which is crucial in overcoming drug resistance .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key synthetic routes for preparing 6-bromo-1H-benzimidazole-2-carboxylic acid methyl ester, and how do reaction conditions influence regioselectivity?

- Methodology : The compound is typically synthesized via cyclization of brominated precursors. For example, bromination of the benzimidazole core can be achieved using N-bromosuccinimide (NBS) under controlled temperatures (40–60°C) in anhydrous DCM . Methyl esterification of the carboxylic acid group is often performed via Fisher esterification with methanol and catalytic sulfuric acid. Key variables include solvent polarity, temperature, and stoichiometry of brominating agents to avoid over-bromination.

- Data Consideration : Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirm purity via GC-MS (retention time ~12.3 min, m/z 284 [M⁺]) .

Q. How can purification challenges (e.g., residual solvents/byproducts) be addressed during isolation?

- Methodology : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) is standard. For persistent impurities, recrystallization from ethanol/water (8:2 v/v) yields crystals with >98% purity . Validate using HPLC (C18 column, acetonitrile/water 60:40, UV detection at 254 nm).

- Data Contradiction : Some studies report low yields (~30%) due to competing side reactions (e.g., debromination under acidic conditions) . Optimize pH during esterification to mitigate this.

Q. What safety protocols are critical when handling this compound?

- Guidelines : Wear nitrile gloves, safety goggles, and lab coats. The compound may irritate the respiratory system (WGK 3 hazard classification) . Store in airtight containers at 4°C, away from light. Neutralize waste with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can crystallographic studies resolve ambiguities in the compound’s molecular geometry?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXTL or SHELXL software . Key parameters include bond angles (e.g., C-Br bond length ~1.89 Å) and torsion angles between the benzimidazole and ester groups. High-resolution data (d-spacing <0.8 Å) minimizes errors in electron density maps.

- Data Contradiction : Discrepancies in reported crystal structures (e.g., polymorphism) may arise from solvent inclusion during crystallization. Use solvent-free growth conditions or neutron diffraction for clarification .

Q. What computational approaches predict reactivity in brominated benzimidazole derivatives?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model electronic effects. Key outputs include HOMO-LUMO gaps (~4.2 eV) and Fukui indices to predict bromine’s electrophilic susceptibility . Compare with experimental NMR shifts (e.g., δ 7.8–8.2 ppm for aromatic protons) .

- Validation : Cross-check computed IR spectra (e.g., C=O stretch ~1720 cm⁻¹) with experimental FT-IR data .

Q. How do analytical discrepancies (e.g., GC-MS vs. NMR) arise in characterizing this compound?

- Troubleshooting : GC-MS may show degradation peaks (e.g., demethylation products at m/z 270) if injector temperatures exceed 250°C . NMR solvent effects (e.g., DMSO-d6 vs. CDCl₃) can shift aromatic proton signals by ~0.3 ppm . Use deuterated solvents with low viscosity for sharper peaks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。